molecular formula C20H18ClNNa2O7 B1663529 disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate

disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate

Cat. No.: B1663529
M. Wt: 465.8 g/mol
InChI Key: FUZBPOHHSBDTJQ-UHFFFAOYSA-L
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Description

CL 316243 disodium salt is a potent and highly selective agonist for the beta-3 adrenergic receptor. It is known for its ability to increase thermogenesis in brown adipose tissue and enhance metabolic rate. This compound has been extensively studied for its potential therapeutic applications in treating obesity and diabetes due to its unique pharmacological properties .

Scientific Research Applications

CL 316243 disodium salt has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of CL 316243 disodium salt is the β3-adrenoceptor . This receptor is a part of the adrenergic receptor family, which plays a crucial role in the sympathetic nervous system. The β3-adrenoceptor is predominantly found in brown adipose tissue and is involved in thermogenesis and metabolic rate regulation .

Mode of Action

CL 316243 disodium salt acts as a highly selective agonist for the β3-adrenoceptor . It binds to this receptor and triggers a response, leading to an increase in brown adipose tissue thermogenesis and metabolic rate . The compound’s selectivity for the β3-adrenoceptor is over 10000-fold higher than for the β1 and β2 receptors .

Biochemical Pathways

Upon activation of the β3-adrenoceptor, CL 316243 disodium salt stimulates a series of biochemical pathways that lead to increased thermogenesis in brown adipose tissue . This process involves the upregulation of uncoupling protein 1 (UCP1), which dissipates the proton gradient generated in the mitochondria during respiration, leading to heat production instead of ATP synthesis .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The activation of the β3-adrenoceptor by CL 316243 disodium salt leads to several physiological effects. It increases brown adipose tissue thermogenesis and the metabolic rate . Additionally, it has been observed to decrease blood insulin and glucose levels following oral administration in vivo .

Biochemical Analysis

Biochemical Properties

CL 316243 disodium salt interacts with β3-adrenoceptors . This interaction is highly selective, with the compound showing over 10000-fold selectivity for β3 receptors over β1 and β2 receptors . The nature of these interactions involves the binding of CL 316243 disodium salt to the β3-adrenoceptors, which leads to a series of biochemical reactions that ultimately result in increased thermogenesis and metabolic rate .

Cellular Effects

CL 316243 disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by interacting with β3-adrenoceptors, which are found in brown adipose tissue . This interaction leads to increased thermogenesis, or heat production, in these cells . Additionally, CL 316243 disodium salt has been shown to decrease blood insulin and glucose levels, indicating that it may also influence cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CL 316243 disodium salt involves its binding to β3-adrenoceptors . This binding activates the receptors, leading to a cascade of events that result in increased thermogenesis and metabolic rate

Temporal Effects in Laboratory Settings

The effects of CL 316243 disodium salt have been observed to change over time in laboratory settings . For example, in a study involving rats, the compound was found to significantly increase food consumption, resting metabolic rates, and body core temperatures after 7 days of treatment .

Dosage Effects in Animal Models

In animal models, the effects of CL 316243 disodium salt have been observed to vary with different dosages . For instance, in a study involving rats, doses of 0.1 to 1 mg/kg of the compound were found to increase whole-body glucose disposal rates .

Metabolic Pathways

CL 316243 disodium salt is involved in the metabolic pathway of thermogenesis . It interacts with β3-adrenoceptors, which play a key role in this pathway

Transport and Distribution

Given its effects on brown adipose tissue, it is likely that it is transported to and distributed within this tissue .

Subcellular Localization

Given its interaction with β3-adrenoceptors, it is likely that it is localized to the cell membrane where these receptors are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL 316243 disodium salt involves multiple steps, starting from the appropriate benzodioxole derivative. The key steps include:

    Formation of the benzodioxole core: This involves the reaction of catechol with formaldehyde and a suitable carboxylic acid derivative.

    Introduction of the chlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction.

    Formation of the hydroxyethylamine side chain: This is achieved through a reductive amination reaction using a suitable amine and aldehyde.

    Final salt formation: The compound is converted to its disodium salt form by neutralizing with sodium hydroxide

Industrial Production Methods: Industrial production of CL 316243 disodium salt follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for key steps to enhance yield and purity, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of CL 316243 Disodium Salt: CL 316243 disodium salt stands out due to its high selectivity for the beta-3 adrenergic receptor, with over 10000-fold selectivity compared to beta-1 and beta-2 receptors. This high selectivity minimizes off-target effects and enhances its therapeutic potential for metabolic disorders .

Properties

IUPAC Name

disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBPOHHSBDTJQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNNa2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Reactant of Route 2
disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
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disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
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disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Reactant of Route 5
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disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Reactant of Route 6
disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate

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